

# GALA Peptide for siRNA and mRNA Delivery: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

The delivery of nucleic acid-based therapeutics, such as small interfering RNA (siRNA) and messenger RNA (mRNA), holds immense promise for treating a wide range of diseases. However, the efficient delivery of these macromolecules to their target cells and subsequent release into the cytoplasm remains a significant challenge. The **GALA** peptide is a synthetic, pH-sensitive fusogenic peptide designed to facilitate the endosomal escape of therapeutic cargo. Its unique properties make it a valuable tool for enhancing the intracellular delivery of siRNA and mRNA.

This document provides detailed application notes and protocols for utilizing the **GALA** peptide in siRNA and mRNA delivery systems. It includes information on the mechanism of action, formulation of **GALA**-modified delivery vehicles, and protocols for in vitro and in vivo applications.

### **Mechanism of Action**

**GALA** is a 30-amino acid peptide with the sequence

WEAALAEALAEALAEALAEALEALAA.[1] Its design is inspired by viral fusion peptides. At physiological pH (around 7.4), the glutamic acid residues in **GALA** are deprotonated and negatively charged, causing the peptide to adopt a random coil conformation.[2] However, in the acidic environment of the late endosome (pH 5.0-6.0), the glutamic acid residues become



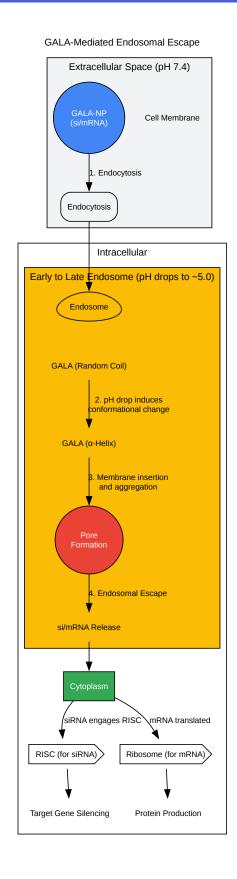
protonated. This charge neutralization reduces electrostatic repulsion and induces a conformational change in the peptide to an amphipathic  $\alpha$ -helix.[1][2]

This α-helical conformation allows **GALA** to insert into the endosomal membrane, leading to membrane destabilization and the formation of pores.[1][2] It is proposed that 8-12 **GALA** monomers assemble to form a pore, which allows the release of the endosomally trapped siRNA or mRNA into the cytoplasm, where they can exert their biological function.[1] In addition to its role in endosomal escape, **GALA** has also been shown to act as a targeting ligand for the lung endothelium, binding to sialic acid-terminated sugar chains.

## Signaling Pathway and Delivery Mechanism

The following diagram illustrates the pH-dependent mechanism of **GALA**-mediated endosomal escape of a nucleic acid cargo delivered by a nanoparticle.





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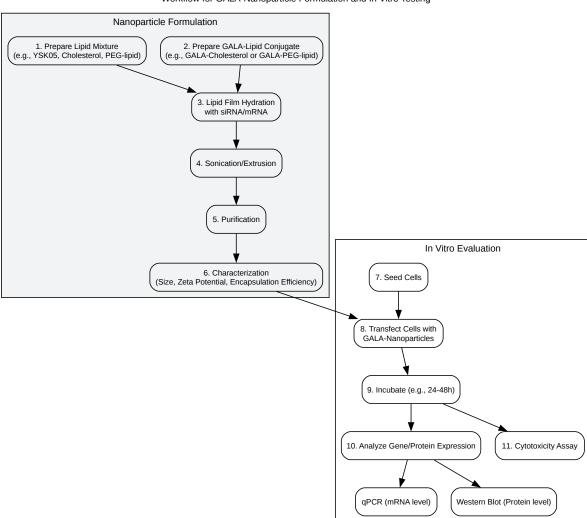
Caption: GALA peptide facilitates endosomal escape of nucleic acids.



## **Experimental Workflows**

The following diagram outlines the general workflow for the preparation of **GALA**-modified nanoparticles and their subsequent in vitro evaluation.





Workflow for GALA-Nanoparticle Formulation and In Vitro Testing

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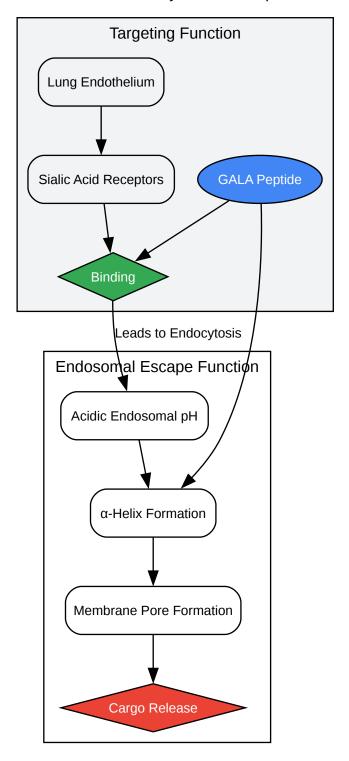
Caption: Formulation and in vitro testing of GALA-nanoparticles.



## **GALA's Dual Functionality**

The **GALA** peptide can be engineered to perform two critical functions in nucleic acid delivery: targeting specific tissues and facilitating endosomal escape.

### Dual Functionality of GALA Peptide





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Caption: GALA's dual roles in targeting and endosomal escape.

## **Quantitative Data Summary**

The following tables summarize the quantitative data from various studies on **GALA**-mediated delivery of siRNA and mRNA.

Table 1: In Vitro Transfection Efficiency of GALA-modified mRNA Polyplexes

Cell Line	Formulation	Transfection Efficiency (%)	Reference
RAW 264.7 Macrophages	PPx-GALA (high density)	~36	
D1 Dendritic Cells	PPx-GALA (high density)	~50	-
DC 2.4 Dendritic Cells	PPx-GALA (high density)	~28	•
DC 2.4 Dendritic Cells	Lipofectamine 2000	~20	-
HEK293T Cells	PPx-GALA	<5	-

Table 2: In Vivo Gene Silencing Efficiency of GALA-modified MEND for siRNA Delivery



Target Gene	Delivery System	Animal Model	Dose	Gene Knockdo wn (%)	ED50	Referenc e
CD31	GALA/PEG 2000- MENDssP almE	Mice	0.21 mg/kg	-	0.21 mg/kg	
Polo-like kinase 1 (PLK1)	PEG-YSK- MEND	OS-RC-2 tumor- bearing mice	3 mg/kg	~50 (mRNA and protein)	-	-

Table 3: Physicochemical Properties of GALA-modified Nanoparticles

Formulation	Size (nm)	Zeta Potential (mV)	Reference
PPx-GALA	~350	-7	
GALA/PPD-MEND	-	-	_

## **Experimental Protocols**

# Protocol 1: Formulation of GALA-Modified MEND for siRNA Delivery by Lipid Film Hydration

This protocol describes the preparation of Multifunctional Envelope-type Nanodevices (MENDs) modified with **GALA** for siRNA delivery.

### Materials:

- pH-sensitive cationic lipid (e.g., YSK05)
- Cholesterol
- 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]
   (DSPE-PEG2000)



- GALA-PEG-DSPE conjugate
- siRNA
- Chloroform
- Ethanol
- Nuclease-free water
- Rotary evaporator
- Probe sonicator
- Extruder with polycarbonate membranes (e.g., 100 nm pore size)

### Procedure:

- Lipid Film Preparation: a. In a round-bottom flask, dissolve the lipids (e.g., YSK05, cholesterol, DSPE-PEG2000, and GALA-PEG-DSPE) in chloroform at the desired molar ratio. b. Remove the chloroform using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask. c. Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.
- Hydration: a. Dissolve the siRNA in nuclease-free water or a suitable buffer. b. Add the siRNA solution to the flask containing the lipid film. c. Hydrate the lipid film by rotating the flask at a temperature above the phase transition temperature of the lipids for 30-60 minutes. This will result in the formation of multilamellar vesicles (MLVs).
- Sonication and Extrusion: a. To reduce the size and lamellarity of the vesicles, sonicate the
  MLV suspension using a probe sonicator. b. Subsequently, extrude the suspension multiple
  times (e.g., 11-21 times) through polycarbonate membranes with a defined pore size (e.g.,
  100 nm) using a mini-extruder. This will produce unilamellar vesicles of a more uniform size.
- Purification and Characterization: a. Remove unencapsulated siRNA by a suitable method such as dialysis or size exclusion chromatography. b. Characterize the GALA-MENDs for particle size and zeta potential using dynamic light scattering (DLS), and for siRNA



encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay) after lysing the liposomes with a detergent.

# Protocol 2: In Vitro Transfection and Gene Knockdown Analysis

This protocol outlines the procedure for transfecting cells with **GALA**-MENDs carrying siRNA and quantifying the resulting gene knockdown.

### Materials:

- Cells cultured in appropriate medium
- GALA-MEND encapsulated siRNA
- Opti-MEM or other serum-free medium
- RNA extraction kit
- Reverse transcriptase and reagents for cDNA synthesis
- qPCR master mix and primers for the target gene and a housekeeping gene
- Real-time PCR system

#### Procedure:

- Cell Seeding: a. The day before transfection, seed the cells in 24-well plates at a density that will result in 70-90% confluency at the time of transfection.
- Transfection: a. On the day of transfection, dilute the GALA-MEND-siRNA complexes to the
  desired final concentration in serum-free medium. b. Remove the growth medium from the
  cells and wash with PBS. c. Add the diluted GALA-MEND-siRNA complexes to the cells. d.
  Incubate the cells for 4-6 hours at 37°C in a CO2 incubator. e. After the incubation, add
  complete growth medium.
- Incubation and Cell Lysis: a. Incubate the cells for an additional 24-72 hours to allow for gene knockdown. b. After the incubation period, lyse the cells directly in the wells for RNA



extraction.

 RNA Extraction and qPCR Analysis: a. Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions. b. Synthesize cDNA from the extracted RNA using a reverse transcriptase kit. c. Perform quantitative real-time PCR (qPCR) using primers specific for the target gene and a stable housekeeping gene (for normalization). d. Calculate the relative gene expression and percentage of gene knockdown compared to control-treated cells.

# Protocol 3: Calcein Leakage Assay for Endosomal Escape

This assay is used to visually and quantitatively assess the ability of **GALA**-modified nanoparticles to induce endosomal escape.

#### Materials:

- Cells cultured on glass-bottom dishes
- GALA-modified nanoparticles
- Calcein (self-quenching concentration, e.g., 50-100 mM)
- Live-cell imaging microscope

#### Procedure:

- Calcein Loading: a. Incubate the cells with a high concentration of calcein for a short period (e.g., 5-10 minutes) to allow its uptake into endosomes via fluid-phase endocytosis. b. Wash the cells thoroughly with PBS to remove extracellular calcein. At this stage, calcein fluorescence should appear as punctate intracellular vesicles.
- Nanoparticle Treatment: a. Add the GALA-modified nanoparticles to the cells at the desired concentration.
- Live-Cell Imaging: a. Immediately begin imaging the cells using a live-cell imaging microscope equipped with a temperature and CO2 controlled chamber. b. Acquire images at



regular intervals to monitor the release of calcein from the endosomes into the cytoplasm. Endosomal escape is indicated by a shift from a punctate to a diffuse cytosolic fluorescence pattern.

 Quantification (Optional): a. The fluorescence intensity in the cytoplasm can be quantified over time using image analysis software to determine the kinetics of endosomal escape.

### Conclusion

The **GALA** peptide is a powerful tool for enhancing the cytosolic delivery of siRNA and mRNA. Its pH-dependent fusogenic activity allows for efficient endosomal escape, a major bottleneck in nucleic acid delivery. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to effectively utilize **GALA** in their delivery systems. Further optimization of **GALA**-containing formulations may lead to the development of highly potent and targeted nucleic acid-based therapeutics.

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### References

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